molecular formula C12H13NO3 B14133423 Methyl 3-(4-acetamidophenyl)prop-2-enoate CAS No. 20883-97-0

Methyl 3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B14133423
CAS No.: 20883-97-0
M. Wt: 219.24 g/mol
InChI Key: NVPUAPCWSYBSQR-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetamidophenyl)prop-2-enoate is an organic compound with the molecular formula C12H13NO3 It is a derivative of cinnamic acid, featuring an acetamido group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-acetamidophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-acetamidophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, yielding saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetamido group under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-acetamidophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Comparison: Methyl 3-(4-acetamidophenyl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts specific chemical properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behavior, making it valuable for targeted applications in research and industry.

Properties

CAS No.

20883-97-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)

InChI Key

NVPUAPCWSYBSQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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